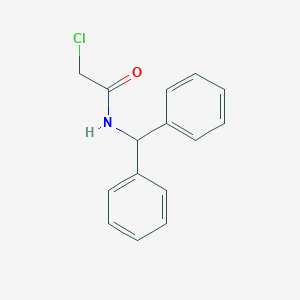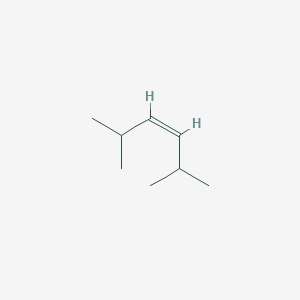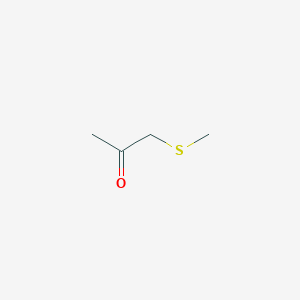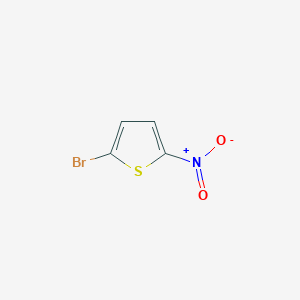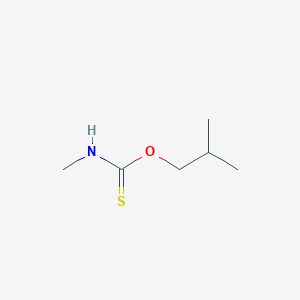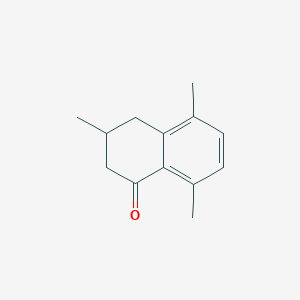
3,5,8-trimethyl-3,4-dihydro-2H-naphthalen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5,8-trimethyl-3,4-dihydro-2H-naphthalen-1-one, also known as musk ketone, is a synthetic fragrance compound that has been widely used in the perfume industry. However, recent studies have shown that musk ketone has potential applications in scientific research due to its unique chemical properties. In
Mécanisme D'action
The exact mechanism of action of 3,5,8-trimethyl-3,4-dihydro-2H-naphthalen-1-one ketone is not fully understood. However, it is believed that 3,5,8-trimethyl-3,4-dihydro-2H-naphthalen-1-one ketone exerts its neuroprotective effects by modulating the activity of various signaling pathways in the brain, including the PI3K/Akt and MAPK/ERK pathways. It has also been shown to increase the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF).
Effets Biochimiques Et Physiologiques
In addition to its neuroprotective effects, 3,5,8-trimethyl-3,4-dihydro-2H-naphthalen-1-one ketone has been shown to have other biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties and can protect cells from oxidative stress. It has also been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3,5,8-trimethyl-3,4-dihydro-2H-naphthalen-1-one ketone in lab experiments is that it is a synthetic compound and can be easily synthesized in large quantities. It is also relatively stable and has a long shelf life. However, one limitation is that it can be expensive to synthesize, which may limit its use in some research applications.
Orientations Futures
There are several future directions for research on 3,5,8-trimethyl-3,4-dihydro-2H-naphthalen-1-one ketone. One area of research is to further investigate its neuroprotective effects and its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of research is to investigate its potential as an anti-inflammatory and antioxidant agent in the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease. Additionally, further research is needed to fully understand the mechanism of action of 3,5,8-trimethyl-3,4-dihydro-2H-naphthalen-1-one ketone and its effects on various signaling pathways in the brain and body.
Méthodes De Synthèse
Musk ketone can be synthesized through a multi-step process starting from 2,4,6-trimethylphenol. The first step involves the conversion of 2,4,6-trimethylphenol to 2,4,6-trimethylphenylacetone through a Friedel-Crafts acylation reaction. The second step involves the reduction of 2,4,6-trimethylphenylacetone to 3,5,8-trimethyl-3,4-dihydro-2H-naphthalen-1-one using sodium borohydride as a reducing agent.
Applications De Recherche Scientifique
Musk ketone has been shown to have potential applications in scientific research, particularly in the field of neuroscience. Studies have shown that 3,5,8-trimethyl-3,4-dihydro-2H-naphthalen-1-one ketone has a neuroprotective effect and can promote the growth and differentiation of neural stem cells. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Propriétés
IUPAC Name |
3,5,8-trimethyl-3,4-dihydro-2H-naphthalen-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O/c1-8-6-11-9(2)4-5-10(3)13(11)12(14)7-8/h4-5,8H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCKPIRHHNXSPKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=CC(=C2C(=O)C1)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60343465 |
Source


|
| Record name | 3,5,8-trimethyl-3,4-dihydro-2H-naphthalen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60343465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.26 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5,8-trimethyl-3,4-dihydro-2H-naphthalen-1-one | |
CAS RN |
10468-60-7 |
Source


|
| Record name | 3,5,8-trimethyl-3,4-dihydro-2H-naphthalen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60343465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


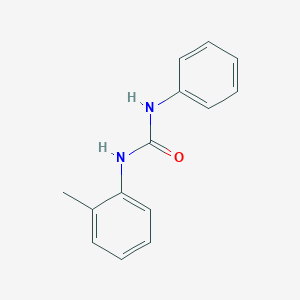


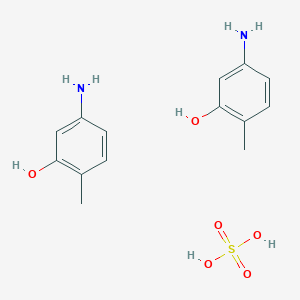
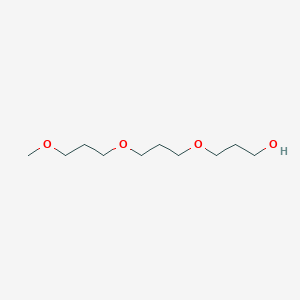
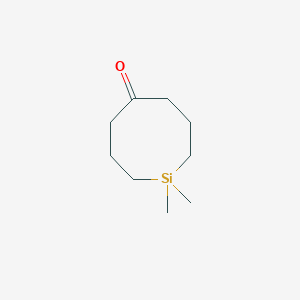
![1,4,6,9-Tetrathiaspiro[4.4]nonane](/img/structure/B82331.png)
